molecular formula C13H10F2O2 B6373932 3-Fluoro-4-(5-fluoro-2-methoxyphenyl)phenol CAS No. 1261993-04-7

3-Fluoro-4-(5-fluoro-2-methoxyphenyl)phenol

Cat. No.: B6373932
CAS No.: 1261993-04-7
M. Wt: 236.21 g/mol
InChI Key: CJPCZBCCBCTLEW-UHFFFAOYSA-N
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Description

3-Fluoro-4-(5-fluoro-2-methoxyphenyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(5-fluoro-2-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the reaction might involve 3-fluorophenylboronic acid and 5-fluoro-2-methoxyphenyl bromide under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(5-fluoro-2-methoxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the fluorine atoms or methoxy group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-fluorinated or de-methoxylated phenols.

    Substitution: Phenols with different substituents replacing the fluorine atoms.

Scientific Research Applications

Chemistry: In chemistry, 3-Fluoro-4-(5-fluoro-2-methoxyphenyl)phenol is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug discovery.

Medicine: In medicinal chemistry, this compound can serve as a precursor for developing pharmaceuticals. Fluorine atoms can improve the pharmacokinetic properties of drugs, such as increasing their half-life and reducing their metabolic degradation.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, where the presence of fluorine can enhance properties like chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(5-fluoro-2-methoxyphenyl)phenol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atoms can influence the compound’s binding affinity and selectivity by altering its electronic properties and steric interactions. The methoxy group can also play a role in modulating the compound’s hydrophobicity and overall molecular conformation.

Comparison with Similar Compounds

  • 4-(5-Fluoro-2-methoxyphenyl)-2-methylthiazole
  • 3-Fluoro-4-methylphenyl isocyanate
  • 2-Bromo-5-fluoro-2-methoxyacetophenone

Comparison: Compared to these similar compounds, 3-Fluoro-4-(5-fluoro-2-methoxyphenyl)phenol stands out due to the presence of both fluorine atoms and a methoxy group on the phenyl ring. This unique combination of substituents can result in distinct chemical and biological properties, such as increased metabolic stability and altered electronic characteristics. The presence of the phenolic hydroxyl group also provides additional sites for chemical modification and functionalization.

Properties

IUPAC Name

3-fluoro-4-(5-fluoro-2-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-13-5-2-8(14)6-11(13)10-4-3-9(16)7-12(10)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPCZBCCBCTLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684300
Record name 2,5'-Difluoro-2'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-04-7
Record name 2,5'-Difluoro-2'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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